molecular formula C8H6ClNO3 B12969266 Methyl 4-chloro-5-formylpicolinate CAS No. 1260664-17-2

Methyl 4-chloro-5-formylpicolinate

Cat. No.: B12969266
CAS No.: 1260664-17-2
M. Wt: 199.59 g/mol
InChI Key: ZAAVDYASXBGJIJ-UHFFFAOYSA-N
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Description

Methyl 4-chloro-5-formylpicolinate is an organic compound with the molecular formula C8H6ClNO3 It is a derivative of picolinic acid, characterized by the presence of a chloro group at the 4-position and a formyl group at the 5-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloro-5-formylpicolinate typically involves the chlorination of picolinic acid derivatives followed by formylation. One common method starts with 2-picolinic acid, which is treated with thionyl chloride (SOCl2) to generate 4-chloropicolinoyl chloride. This intermediate is then esterified with methanol (MeOH) to produce Methyl 4-chloropicolinate

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include the concentration of reagents, temperature control, and efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-chloro-5-formylpicolinate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4).

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed:

    Oxidation: Methyl 4-chloro-5-carboxypicolinate.

    Reduction: Methyl 4-chloro-5-hydroxymethylpicolinate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-chloro-5-formylpicolinate has diverse applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and as a precursor for bioactive molecules.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 4-chloro-5-formylpicolinate involves its interaction with specific molecular targets. The formyl group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The chloro group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These properties make it a valuable tool in drug design and development.

Comparison with Similar Compounds

Methyl 4-chloro-5-formylpicolinate can be compared with other picolinic acid derivatives:

The presence of both the chloro and formyl groups in this compound makes it unique, offering a combination of reactivity and lipophilicity that is advantageous in various applications.

Properties

CAS No.

1260664-17-2

Molecular Formula

C8H6ClNO3

Molecular Weight

199.59 g/mol

IUPAC Name

methyl 4-chloro-5-formylpyridine-2-carboxylate

InChI

InChI=1S/C8H6ClNO3/c1-13-8(12)7-2-6(9)5(4-11)3-10-7/h2-4H,1H3

InChI Key

ZAAVDYASXBGJIJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C(C(=C1)Cl)C=O

Origin of Product

United States

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